Cas no 892473-85-7 (N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide)
N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide
- Benzamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-nitro-
- N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide
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- Inchi: 1S/C18H17N3O3/c1-12-8-15-9-13(6-7-17(15)20(12)2)11-19-18(22)14-4-3-5-16(10-14)21(23)24/h3-10H,11H2,1-2H3,(H,19,22)
- InChI Key: ZCOMJBJFZIEPHK-UHFFFAOYSA-N
- SMILES: C(NCC1C=CC2=C(C=1)C=C(C)N2C)(=O)C1=CC=CC([N+]([O-])=O)=C1
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 577.9±50.0 °C(Predicted)
- pka: 13.35±0.46(Predicted)
N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0651-0189-2μmol |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |
892473-85-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0651-0189-5μmol |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |
892473-85-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0651-0189-1mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |
892473-85-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0651-0189-2mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |
892473-85-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0651-0189-3mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |
892473-85-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0651-0189-4mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |
892473-85-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0651-0189-5mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |
892473-85-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide
Professional Introduction to N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide (CAS No. 892473-85-7)
N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 892473-85-7, represents a unique molecular structure that combines elements of indole and nitrobenzene derivatives, making it a subject of intense research for its potential biological activities. The molecular framework of this compound includes a benzamide moiety linked to a dimethylindole group, which is further substituted with a nitro group at the para position of the benzene ring. This specific arrangement of functional groups imparts distinct chemical and pharmacological properties that are being explored for various therapeutic applications.
The indole core of N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide is particularly noteworthy due to its presence in numerous bioactive natural products and pharmaceuticals. Indole derivatives are well-known for their diverse biological functions, including antimicrobial, anti-inflammatory, and anticancer properties. The dimethylation at the 1 and 2 positions of the indole ring enhances its stability and influences its electronic properties, making it a valuable scaffold for drug design. Recent studies have highlighted the importance of indole derivatives in modulating enzyme activities and signaling pathways relevant to human diseases.
The nitrobenzamide component of the compound introduces a region of high reactivity and electronic density, which can be exploited for interactions with biological targets. The nitro group, in particular, is known to exhibit oxidizing properties and can participate in redox reactions within cellular environments. This feature makes N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide a promising candidate for developing prodrugs or compounds that require metabolic activation to exert their therapeutic effects. Additionally, the benzamide moiety is a common pharmacophore in medicinal chemistry, often found in drugs that target nuclear receptors and kinases.
Current research in the field of medicinal chemistry has demonstrated that combining different pharmacophoric elements can lead to synergistic effects, enhancing the overall potency and selectivity of drug candidates. The structural features of N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide align well with this principle, as it integrates multiple bioactive moieties into a single molecule. Studies have shown that such multifunctional compounds can interact with multiple targets simultaneously, potentially leading to more comprehensive therapeutic outcomes. For instance, the indole derivative may modulate transcription factor activity while the nitrobenzamide group influences enzyme kinetics.
In vitro studies have begun to uncover the potential pharmacological profile of N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide. Preliminary experiments suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammation and cancer progression. The dimethylindole moiety appears to play a crucial role in these interactions by stabilizing transition states or by engaging in specific hydrogen bonding with residues in the active sites of target enzymes. The nitro group's redox properties may further contribute to its mechanism of action by facilitating reversible oxidation-reduction cycles within cellular compartments.
The synthesis of N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the indole ring through cyclization reactions followed by methylation at the 1 and 2 positions. Subsequent introduction of the nitro group onto the benzene ring and coupling with the amide moiety are critical steps that determine the final structure and properties of the compound. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications at specific positions within the molecule.
The pharmacokinetic behavior of N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its therapeutic potential and safety profile. Initial pharmacokinetic studies suggest that the compound exhibits moderate solubility in water and lipids, which may influence its absorption and distribution across biological membranes. Metabolic studies indicate that it undergoes biotransformation primarily through oxidative pathways involving cytochrome P450 enzymes.
Future directions in research on N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide include exploring its interactions with specific protein targets using structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies will provide detailed insights into how the compound binds to its biological targets and how modifications to its structure can enhance its binding affinity or selectivity. Additionally, preclinical studies in animal models will be crucial for evaluating its efficacy and safety before potential translation to human trials.
The broader significance of N-(1,2-dimethyl-1H-indol-5-yl)methyl-3-nitrobenzamide lies in its representation of innovative drug design strategies that leverage natural product-inspired scaffolds combined with functional groups known to enhance bioactivity. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will serve as valuable tools for developing next-generation pharmaceuticals. The integration of computational methods such as molecular docking simulations will also play an increasingly important role in guiding synthetic efforts toward optimized candidates for further development.
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